[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
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Overview
Description
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is a complex organic compound that features a combination of pyridazine, piperazine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Aniline Group: Aniline is introduced to the pyridazine core via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the pyridazine core through a coupling reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of [4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand used in coordination chemistry with similar applications.
Allicin: A compound derived from garlic with anti-inflammatory and antimicrobial properties.
Uniqueness
[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone: is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(17-8-4-5-9-18(17)27(29)30)26-14-12-25(13-15-26)20-11-10-19(23-24-20)22-16-6-2-1-3-7-16/h1-11H,12-15H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCJVAIWLTXMEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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